3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide
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Overview
Description
3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]propanamide: 5-Aminomethyl-3-methoxyisoxazole , is a chemical compound with the molecular formula C5H8N2O2. It belongs to the class of isoxazole derivatives and contains both an amine group and a methoxy group. This compound plays a crucial role in pharmaceutical synthesis and coordination chemistry .
Preparation Methods
Synthetic Routes: The synthetic route for 5-Aminomethyl-3-methoxyisoxazole involves the condensation of appropriate precursors. One common method is the reaction between 3-methoxyisoxazole and 1-(2-methylpropyl)-1H-indol-4-amine . The reaction proceeds under suitable conditions to form the desired compound.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions. These methods ensure high yield and purity for commercial purposes.
Chemical Reactions Analysis
Reactivity:
5-Aminomethyl-3-methoxyisoxazole: undergoes various chemical reactions:
Oxidation: It can be oxidized to form related compounds.
Reduction: Reduction reactions yield different derivatives.
Substitution: Substituents can be introduced at various positions on the isoxazole ring.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be employed.
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield aminomethyl derivatives, while oxidation could lead to oxazoles or other functionalized compounds.
Scientific Research Applications
5-Aminomethyl-3-methoxyisoxazole: finds applications in:
Medicine: It serves as an intermediate for synthesizing antibiotics (e.g., Tetracycline, Riluzole, Ceftriaxone), anti-inflammatory drugs (e.g., Celecoxib, Meloxicam), and certain anti-cancer drugs (e.g., Dacarbazine, Methotrexate, Bleomycin).
Chemistry: It acts as a building block for drug discovery and development.
Coordination Chemistry: It serves as a ligand for metal complexes.
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on the specific drug it contributes to. It interacts with molecular targets and pathways relevant to its therapeutic application.
Comparison with Similar Compounds
5-Aminomethyl-3-methoxyisoxazole: stands out due to its unique combination of isoxazole and indole moieties. Similar compounds include other isoxazole derivatives, but their specific substituents and applications may differ.
Properties
Molecular Formula |
C19H23N3O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(2-methylpropyl)indol-4-yl]propanamide |
InChI |
InChI=1S/C19H23N3O3/c1-13(2)12-22-10-9-15-16(5-4-6-17(15)22)20-18(23)8-7-14-11-19(24-3)21-25-14/h4-6,9-11,13H,7-8,12H2,1-3H3,(H,20,23) |
InChI Key |
AGDXCEJIKLGYEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC(=NO3)OC |
Origin of Product |
United States |
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